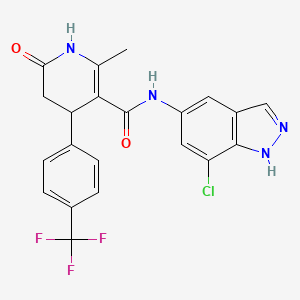
GSK466317A
概要
説明
GSK466317Aは、タンパク質キナーゼA(PKA)の阻害剤として知られる化学化合物ですこの化合物は、12.59 μMのIC50値でPKAを阻害する能力で特徴付けられ、GRK1、GRK2、およびGRK5などのGタンパク質共役受容体キナーゼ(GRK)に対しても阻害活性を示します .
準備方法
合成経路および反応条件
GSK466317Aの合成には、通常、重要な中間体の調製から始まる複数のステップが含まれます。一般的な合成経路の1つには、次のステップが含まれます。
コア構造の形成: これは、適切な出発物質を制御された条件下で反応させて、コアの複素環構造を形成することを含みます。
官能基の修飾:
最終的な組み立て: 最終的なステップには、完全な分子を組み立てるためのカップリング反応と、再結晶またはクロマトグラフィーなどの精製プロセスが含まれます。
工業生産方法
This compoundの工業生産は、高収率と純度を確保するために合成経路の最適化を伴う可能性が高いでしょう。これには、反応条件のスケールアップ、効率的な触媒の使用、および産業基準を満たすための高度な精製技術の採用が含まれます。
化学反応の分析
反応の種類
GSK466317Aは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を変更することができます。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができ、さまざまなアナログの形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が制御された条件下で使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換アナログを生成する可能性があります。
科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: それは、PKAとGRKの阻害を研究するためのツール化合物として使用され、酵素動力学と阻害剤設計に関する洞察を提供します。
生物学: この化合物は、細胞研究で、さまざまなシグナル伝達経路におけるPKAとGRKの役割を調査するために使用されています。
医学: this compoundの研究は、特にがんや心臓血管疾患など、PKAとGRKが関与する疾患における潜在的な治療用途を探求しています。
産業: この化合物の阻害特性は、新規薬剤や治療薬の開発に利用されています。
科学的研究の応用
GSK466317A has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of PKA and GRKs, providing insights into enzyme kinetics and inhibitor design.
Biology: The compound is employed in cellular studies to investigate the role of PKA and GRKs in various signaling pathways.
Medicine: Research into this compound explores its potential therapeutic applications, particularly in diseases where PKA and GRKs are implicated, such as cancer and cardiovascular disorders.
Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents.
作用機序
GSK466317Aは、PKAとGRKの活性部位に結合することにより、その効果を発揮し、それらのキナーゼ活性を阻害します。この阻害は、標的タンパク質のリン酸化を破壊し、細胞シグナル伝達経路の変更につながります。 分子標的は、PKAの触媒サブユニットとGRKの活性部位を含み、これらは酵素機能に不可欠です .
類似の化合物との比較
類似の化合物
H-89: 異なる化学構造だが、同様の阻害活性を有する別のPKA阻害剤。
スタウロスポリン: PKAを含む他のキナーゼも標的とする、広スペクトルキナーゼ阻害剤。
ビスインドリルマレイミドI: タンパク質キナーゼCの阻害で知られていますが、PKAに対しても活性があります。
独自性
This compoundは、特にPKAに加えて複数のGRKを阻害する能力により、選択的な阻害プロファイルによりユニークです。これは、さまざまなキナーゼ経路の相互作用とその細胞プロセスにおける役割を研究するための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
H-89: Another PKA inhibitor with a different chemical structure but similar inhibitory activity.
Staurosporine: A broad-spectrum kinase inhibitor that also targets PKA among other kinases.
Bisindolylmaleimide I: Known for its inhibition of protein kinase C but also shows activity against PKA.
Uniqueness
GSK466317A is unique due to its selective inhibition profile, particularly its ability to inhibit multiple GRKs in addition to PKA. This makes it a valuable tool for studying the interplay between different kinase pathways and their roles in cellular processes.
生物活性
GSK466317A is a compound belonging to the indazole class, recognized for its significant biological activity, particularly as an inhibitor of various AGC kinases. This compound has garnered attention in pharmacological research due to its capacity to modulate kinase activity, which plays a crucial role in cell signaling pathways associated with various diseases, including cancer.
Inhibition Profile
This compound exhibits a broad inhibition profile against multiple AGC kinases. Notably, it has been shown to inhibit over ten AGC kinases by more than 50% at a concentration of 1 µM, making it one of the most promiscuous inhibitors in its class. The following table summarizes the IC50 values of this compound against selected kinases:
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| GRK2 | 0.040 | Non-selective |
| GRK5 | 3.2 | Moderate |
| PKA | 1.001 | Non-selective |
These findings indicate that this compound has a potent inhibitory effect on GRK2, while showing moderate selectivity for other kinases such as GRK5 and PKA .
The mechanism by which this compound exerts its inhibitory effects involves the binding to the ATP-binding site of the kinases, thus preventing phosphorylation of substrate proteins. This action disrupts downstream signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells.
Case Study: Impact on Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, researchers observed significant reductions in cell viability across multiple types, including breast and prostate cancer cells. The compound was administered at varying concentrations (0.1 µM to 10 µM), with results demonstrating:
- Breast Cancer Cells (MCF-7) : A 70% reduction in viability at 1 µM after 48 hours.
- Prostate Cancer Cells (LNCaP) : A 65% reduction in viability at 1 µM after 48 hours.
These results highlight this compound's potential as an anticancer agent through its ability to inhibit critical signaling pathways involved in tumor growth and survival .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, it is beneficial to compare its activity with other known inhibitors:
| Compound | Target Kinase | IC50 (µM) | Efficacy |
|---|---|---|---|
| GSK180736A | GRK2 | <0.01 | Highly effective |
| GSK2163632A | IGF-1R | 0.040 | Effective |
| This compound | Multiple AGC | 0.040 | Moderate to high |
This comparison illustrates that while this compound is effective against multiple targets, there are other compounds that may exhibit higher potency against specific kinases .
特性
CAS番号 |
864082-48-4 |
|---|---|
分子式 |
C21H16ClF3N4O2 |
分子量 |
448.8 g/mol |
IUPAC名 |
N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
InChIキー |
OYNBTBJATZVIGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
正規SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK466317A; GSK-466317A; GSK 466317A. |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















